

Comprehensive Comparison of Agathisflavone and Derivatives as Antiviral Agents

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Compound Focus: Agathisflavone

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Biflavonoid Properties and Pharmacological Advantages

Biflavonoids represent a distinctive **class of polyphenolic compounds** characterized by **dimeric flavonoid structures** connected through carbon-carbon (C-C) or carbon-oxygen-carbon (C-O-C) bonds. These natural products have attracted significant scientific interest due to their **enhanced biological activities** compared to their monomeric counterparts. The structural configuration of biflavonoids contributes to their **improved physicochemical stability** during pharmaceutical preparation and **superior pharmacokinetic profiles**, making them promising candidates for drug development [1]. The dimeric nature of these compounds allows for **multivalent target interactions** that can lead to **increased binding affinity** and **specificity** for viral enzymes and host factors involved in infection processes.

Research indicates that biflavonoids typically exhibit **broader therapeutic windows** and **reduced cytotoxicity** compared to many synthetic antiviral agents. Their **multifunctional biological activities**—including antiviral, anti-inflammatory, and antioxidant properties—make them particularly valuable for addressing complex viral pathologies like COVID-19, where both viral replication and inflammatory complications contribute to disease progression [2] [3]. The natural abundance of certain biflavonoids in medicinal plants provides opportunities for cost-effective extraction and purification, though synthetic derivatization offers potential for optimizing drug-like properties.

Agathisflavone Profile and Experimental Data

Agathisflavone (AGT), chemically known as **(8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl) chromen-4-one)**, is a **dimeric flavonoid** consisting of two apigenin monomers connected at positions 6 and 8. This biflavonoid has been isolated from various plant sources, including **Anacardium occidentale** (cashew) leaves and **Caesalpinia pyramidalis**, typically extracted using polar solvents like methanol or ethanol [1] [4]. The compound has demonstrated **promising antiviral activity** against SARS-CoV-2 alongside valuable **anti-inflammatory properties**, positioning it as a compelling candidate for further therapeutic development.

Key Experimental Findings on Agathisflavone

Table: Comprehensive Antiviral Profile of **Agathisflavone** Against SARS-CoV-2

Experimental Parameter	Results	Experimental System	Reference
Cytotoxicity (CC ₅₀)	61.3 ± 0.1 µM	Vero-E6 cells (XTT assay)	[1]
Anti-SARS-CoV-2 Activity (EC ₅₀)	4.23 ± 0.21 µM	Calu-3 cells (type II pneumocytes)	[1] [5]
Selectivity Index (SI)	14.5	Calculated from CC ₅₀ /EC ₅₀	[1]
Mpro Inhibition	Non-competitive inhibition	Enzymatic assay & in silico analysis	[1] [5]
PLpro Inhibition	Minimal activity	Enzymatic assay	[1]
TNF-α Inhibition	Significant reduction	Cell-based immunoassays	[1]
Molecular Docking Score	High binding affinity	SARS-CoV-2 Mpro (PDB: 6LU7)	[2]
Antioxidant Activity	Comparable to trolox	DPPH, ABTS, OH, NO radical scavenging	[4]

Detailed Experimental Protocols

2.2.1 Antiviral Susceptibility Testing

The **anti-SARS-CoV-2 activity** of **agathisflavone** was evaluated using **cell-based yield reduction assays** in human lung epithelial cells (Calu-3). Cells were infected with SARS-CoV-2 at a **multiplicity of infection (MOI) of 0.1** and treated with varying concentrations of **agathisflavone** (0.03-10 μ M). Viral titers were quantified post-infection to determine the **50% effective concentration (EC₅₀)**. The **50% cytotoxic concentration (CC₅₀)** was assessed using the **XTT colorimetric assay** in Vero-E6 cells after 72 hours of exposure. The **selectivity index (SI)** was calculated as CC_{50}/EC_{50} , with values greater than 10 considered promising for therapeutic development [1].

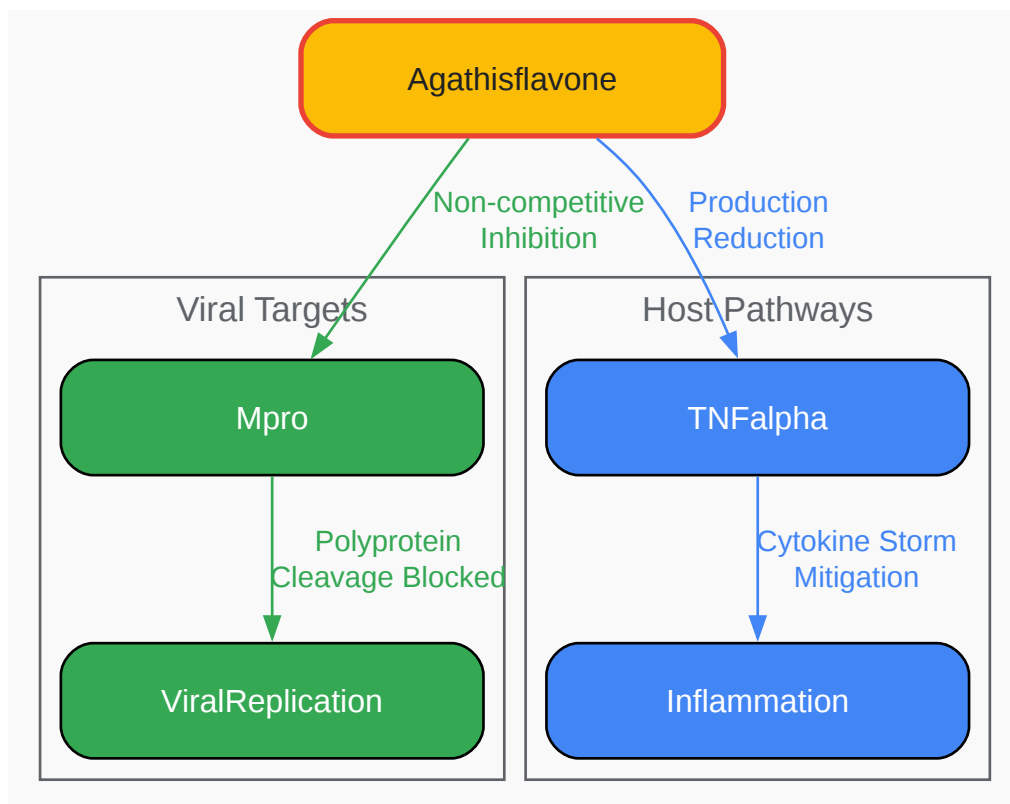
2.2.2 Protease Inhibition Mechanisms

The **enzymatic activity** against SARS-CoV-2 proteases was evaluated through **in vitro protease assays** and **in silico molecular docking**. For Mpro inhibition, recombinant SARS-CoV-2 main protease was incubated with **agathisflavone** and fluorogenic substrates. The **non-competitive inhibition pattern** was determined through kinetic analysis using Lineweaver-Burk plots. **Molecular docking studies** were performed using AutoDock Vina with the crystal structure of SARS-CoV-2 Mpro (PDB: 6LU7). **Agathisflavone** demonstrated a **high binding affinity** for Mpro, forming stable interactions with key residues in the catalytic site [1] [2] [5].

2.2.3 Anti-inflammatory Activity Assessment

The **anti-inflammatory potential** was investigated by measuring the **production of pro-inflammatory mediators** in cell culture models. TNF- α levels were quantified using **enzyme-linked immunosorbent assays (ELISA)** in SARS-CoV-2 infected cells treated with **agathisflavone**. The results demonstrated a **significant reduction** in TNF- α production, suggesting additional benefits beyond direct antiviral activity for managing COVID-19 pathology [1].

Fig. 1: Primary Antiviral Mechanisms of Agathisflavone Against SARS-CoV-2



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Direct Derivative Comparison: 7-Methyl-agathisflavone

While the search results provide substantial data on **agathisflavone**, **specific experimental data for 7-methyl-agathisflavone** is notably absent from the available literature. This represents a significant **research gap** in the comparative analysis of **agathisflavone** derivatives. However, general principles of flavonoid methylation and structure-activity relationships can be inferred from related compounds:

- **Methylation effects:** Methylation of flavonoid hydroxyl groups typically **increases metabolic stability** and **membrane permeability** due to reduced polarity, potentially enhancing oral bioavailability [3].
- **Activity implications:** The methylation of specific hydroxyl groups can either **enhance or diminish antiviral activity** depending on the target enzyme and binding requirements, with some methylated derivatives showing improved efficacy against viral proteases.
- **Structural optimization:** The 7-position methylation may influence the **molecular planarity** and **conformational flexibility** of the biflavonoid, potentially affecting its interaction with the hydrophobic pockets of viral proteases.

Several studies on biflavonoid structure-activity relationships indicate that **methylation patterns significantly influence biological activity**. For instance, research on related biflavonoids like amentoflavone has demonstrated that specific methylated derivatives maintain antiviral activity while potentially offering better pharmacokinetic profiles [2] [3]. Future research should prioritize comparative studies between **agathisflavone** and its 7-methyl derivative to quantify differences in potency, selectivity, and drug-like properties.

Broader Comparative Context with Other Biflavonoids

Table: Comparison of **Agathisflavone** with Other Antiviral Biflavonoids

Compound	Molecular Target	Reported Activity	Cytotoxicity	Key Findings
Agathisflavone	SARS-CoV-2 Mpro	EC ₅₀ = 4.23 μM	CC ₅₀ = 61.3 μM	Non-competitive Mpro inhibition, anti-inflammatory activity
Amentoflavone	SARS-CoV-2 Mpro	High binding affinity in silico	Limited data	Strong docking score, broad-spectrum antiviral activity
Robustaflavone	SARS-CoV-2 Mpro	High binding affinity in silico	Limited data	Known activity against multiple viruses including influenza
Hinokiflavone	SARS-CoV-2 Mpro	High binding affinity in silico	Limited data	Structural similarity to agathisflavone
Rhusflavanone	SARS-CoV-2 Mpro	High binding affinity in silico	Favorable ADMET prediction	Best drug-likeness properties among tested biflavonoids

When compared to its monomeric constituent, **agathisflavone** demonstrates **significantly enhanced antiviral potency** against SARS-CoV-2. The EC₅₀ value of 4.23 μM for **agathisflavone** represents a substantial improvement over its monomer apigenin, highlighting the **advantage of the dimeric structure**

for antiviral activity [1]. This enhanced potency is consistent with observations across other biflavonoids, which generally demonstrate **stronger target binding** and **improved viral inhibition** compared to their monomeric counterparts.

The **broader biflavonoid class** has demonstrated consistent activity against SARS-CoV-2 through multiple mechanisms. Docking studies have revealed that various biflavonoids, including amentoflavone, robustaflavone, and hinokiflavone, exhibit **high binding affinities** for SARS-CoV-2 molecular targets, particularly the main protease (Mpro) [2]. These compounds generally show **favorable selectivity indices** with limited cytotoxicity, supporting their potential as safe therapeutic candidates. Additionally, many biflavonoids possess **complementary anti-inflammatory and antioxidant activities** that may provide added benefits in managing viral disease pathogenesis.

Fig. 2: Biflavonoid Research and Development Workflow



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Research Gaps and Future Directions

The current literature reveals several **significant research gaps** regarding **agathisflavone** and its derivatives:

- **Limited data on 7-methyl-agathisflavone:** While **agathisflavone** has been reasonably characterized, **specific experimental data for its 7-methyl derivative** is notably absent from the available literature, making direct comparative analysis impossible [1] [2] [5].
- **In vivo validation needed:** Most existing studies are limited to **in vitro models and computational predictions**, with lacking in vivo pharmacokinetic and efficacy data to support translational potential [1] [2].
- **Derivative optimization incomplete:** While the dimeric structure shows clear advantages over monomers, **systematic modification strategies** to optimize drug-like properties through selective methylation or other chemical modifications remain underexplored [3].
- **Broad-spectrum potential unclear:** The activity of **agathisflavone** and derivatives against **emerging SARS-CoV-2 variants** and other viruses requires further investigation to assess their broader therapeutic utility [1].

Future research should prioritize **comprehensive comparative studies** that include **agathisflavone** alongside its methylated derivatives to establish clear structure-activity relationships. Additionally, **ADMET profiling** and **in vivo efficacy studies** would significantly advance the development potential of these compounds. The **combination of agathisflavone with existing antivirals** should also be explored to identify potential synergistic effects that could enhance therapeutic outcomes against SARS-CoV-2 infection.

Conclusion

Agathisflavone emerges as a **promising antiviral candidate** with demonstrated activity against SARS-CoV-2 through specific inhibition of the viral main protease (Mpro) and complementary anti-inflammatory effects. The available experimental data shows a **favorable selectivity profile** ($EC_{50} = 4.23 \mu\text{M}$, $CC_{50} = 61.3 \mu\text{M}$) supporting its potential as a therapeutic scaffold. However, the **notable absence of specific experimental data for 7-methyl-agathisflavone** represents a critical knowledge gap that prevents direct comparison of efficacy, potency, and therapeutic potential.

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